(E)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine
Overview
Description
(E)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine is a synthetic organic compound characterized by its unique structure, which includes a thiazole ring and a hydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine typically involves the condensation of 2-phenyl-1,3-thiazole-5-carbaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide or potassium carbonate to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would likely incorporate continuous flow reactors and automated systems to ensure consistent and efficient production.
Chemical Reactions Analysis
Types of Reactions
(E)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced species.
Substitution: The thiazole ring can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, or acyl chlorides can be used under appropriate conditions to introduce new functional groups.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines or other reduced species.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
(E)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (E)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound’s hydroxylamine group can participate in redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. Additionally, the thiazole ring may facilitate binding to specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(E)-N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine: shares structural similarities with other thiazole-containing compounds, such as thiazole-4-carboxylic acid and 2-aminothiazole.
Hydroxylamine derivatives: Compounds like N-hydroxyphthalimide and N-hydroxybenzamide also contain the hydroxylamine functional group.
Uniqueness
Structural Features: The combination of a thiazole ring and a hydroxylamine group in this compound is relatively unique, providing distinct chemical and biological properties.
Properties
IUPAC Name |
N-[1-(2-phenyl-1,3-thiazol-5-yl)ethylidene]hydroxylamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2OS/c1-8(13-14)10-7-12-11(15-10)9-5-3-2-4-6-9/h2-7,14H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKABEGQMLCRNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C1=CN=C(S1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201284344 | |
Record name | 1-(2-Phenyl-5-thiazolyl)ethanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338414-36-1 | |
Record name | 1-(2-Phenyl-5-thiazolyl)ethanone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338414-36-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Phenyl-5-thiazolyl)ethanone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201284344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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